molecular formula C6H10Cl2 B101307 1,4-Dichlorocyclohexane CAS No. 16749-11-4

1,4-Dichlorocyclohexane

Cat. No.: B101307
CAS No.: 16749-11-4
M. Wt: 153.05 g/mol
InChI Key: WQTINZDWAXJLGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dichlorocyclohexane: is an organic compound with the molecular formula C₆H₁₀Cl₂ . It is a stereoisomer of this compound, where the chlorine atoms are positioned on opposite sides of the cyclohexane ring. This compound is known for its unique chemical properties and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dichlorocyclohexane can be synthesized through the chlorination of cyclohexane. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl₃) under controlled conditions to ensure the formation of the trans isomer .

Industrial Production Methods: In industrial settings, the production of trans-1,4-dichlorocyclohexane may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dichlorocyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of trans-1,4-dichlorocyclohexane primarily involves its reactivity towards nucleophiles and bases. The presence of chlorine atoms makes it susceptible to nucleophilic attack, leading to substitution or elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Uniqueness: 1,4-Dichlorocyclohexane is unique due to its trans configuration, which imparts specific stereochemical properties. This configuration affects its reactivity and makes it a valuable compound for studying stereoisomerism and conformational analysis .

Properties

IUPAC Name

1,4-dichlorocyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Cl2/c7-5-1-2-6(8)4-3-5/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTINZDWAXJLGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70878819, DTXSID50871267
Record name CYCLOHEXANE, 1,4-DICHLORO-, CIS-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70878819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Dichlorocyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50871267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16890-91-8, 16749-11-4
Record name Cyclohexane, 1,4-dichloro-, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016890918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CYCLOHEXANE, 1,4-DICHLORO-, CIS-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70878819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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